
Anaspaz
Übersicht
Beschreibung
Hyoscyamin-Sulfat ist ein Tropanalkaloid und das linksdrehende Isomer von Atropin. Es ist eine natürlich vorkommende Verbindung, die in Pflanzen der Familie der Nachtschattengewächse (Solanaceae) vorkommt, wie z. B. Bilsenkraut, Alraune und Tollkirsche (Atropa belladonna). Hyoscyamin-Sulfat ist bekannt für seine anticholinergen Eigenschaften und wird zur Behandlung verschiedener Magen-Darm-Erkrankungen, Muskelkrämpfe und anderer Erkrankungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Hyoscyamin-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird untersucht auf seine Auswirkungen auf das Nervensystem und seine Rolle als Anticholinergikum.
Medizin: Wird zur Behandlung von Magen-Darm-Erkrankungen, Muskelkrämpfen und Symptomen der Parkinson-Krankheit eingesetzt.
Wirkmechanismus
Hyoscyamin-Sulfat entfaltet seine Wirkung durch die Hemmung der Wirkung von Acetylcholin, dem wichtigsten Neurotransmitter des parasympathischen Nervensystems. Es bindet an muskarinische Rezeptoren, blockiert die Wirkung von Acetylcholin und führt zu einer verminderten Motilität des Magen-Darm-Trakts, einer reduzierten Sekretion von Magensäure und einer verringerten Produktion anderer Körperflüssigkeiten . Diese anticholinerge Aktivität ist für seine therapeutischen Wirkungen bei der Behandlung verschiedener Erkrankungen verantwortlich .
Wirkmechanismus
Target of Action
Anaspaz, also known as hyoscyamine sulfate, primarily targets peripheral cholinergic receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sino-atrial node, the atrioventricular node, and the exocrine glands . The drug specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
This compound works by blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system (CNS) . This results in increased cardiac output, drying of secretions, and antagonism of histamine and serotonin . It inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . It also controls excessive pharyngeal, tracheal, and bronchial secretions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting the action of acetylcholine, this compound reduces the activity of this pathway, leading to decreased gastrointestinal motility and gastric acid secretion .
Pharmacokinetics
This compound is completely absorbed by both oral and sublingual administration . Once absorbed, it disappears rapidly from the blood and is distributed throughout the entire body . The half-life of this compound is approximately 3.5 hours . The majority of the drug is excreted in the urine unchanged within the first 12 hours, with a small amount hydrolyzed to tropic acid and tropine .
Result of Action
The molecular and cellular effects of this compound’s action include decreased gastrointestinal motility, reduced gastric acid secretion, and controlled secretion in the pharynx, trachea, and bronchi . These effects can help in the treatment of conditions such as peptic ulcer and irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, diet, sedation, counseling, and amelioration of environmental factors can affect the efficacy of this compound in treating functional gastrointestinal disorders . .
Biochemische Analyse
Biochemical Properties
Anaspaz specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . It controls excessive pharyngeal, tracheal, and bronchial secretions .
Cellular Effects
This compound inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . This impacts cell function by altering the normal biochemical reactions within the gastrointestinal tract cells.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholine, a neurotransmitter in the nervous system. By blocking the action of acetylcholine, this compound reduces muscle contractions and the production of certain bodily fluids .
Temporal Effects in Laboratory Settings
This compound is absorbed totally and completely by sublingual administration as well as oral administration . The half-life of this compound is 3.5 hours and the majority of the drug is excreted in the urine unchanged within the first 12 hours .
Dosage Effects in Animal Models
The effects of this compound on animal models vary with different dosages. Specific studies detailing the threshold effects and any toxic or adverse effects at high doses are not mentioned in the available resources .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the action of acetylcholine . This results in decreased muscle contractions and reduced production of certain bodily fluids .
Transport and Distribution
Once absorbed, this compound is distributed throughout the entire body . Specific transporters or binding proteins that it interacts with are not mentioned in the available resources .
Subcellular Localization
This compound passes the blood-brain barrier and the placental barriers . Specific information about its subcellular localization and any effects on its activity or function are not mentioned in the available resources .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Hyoscyamin-Sulfat kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion von Hyoscyamin aus pflanzlichen Quellen, gefolgt von seiner Umwandlung in das Sulfatsalz. Der Extraktionsprozess umfasst typischerweise die Alkalisierung des Pflanzenmaterials mit Ammoniumhydroxid und die Extraktion mit Methylenchlorid. Der Extrakt wird dann mit Schwefelsäure angesäuert, um Hyoscyamin-Sulfat auszufällen .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Hyoscyamin-Sulfat durch den Anbau von hyoscyaminreichen Pflanzen wie Atropa belladonna hergestellt. Das Alkaloid wird mit Lösungsmitteln aus dem Pflanzenmaterial extrahiert, und der Rohextrakt wird durch verschiedene chemische Verfahren gereinigt, um Hyoscyamin-Sulfat in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hyoscyamin-Sulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Hyoscyamin kann oxidiert werden, um Tropinsäurederivate zu bilden.
Hydrolyse: Die Esterbindung in Hyoscyamin kann hydrolysiert werden, um Tropin und Tropinsäure zu ergeben.
Substitution: Hyoscyamin kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Estergruppe
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Hydrolyse: Saure oder basische Bedingungen können für die Hydrolyse verwendet werden, wobei Salzsäure oder Natriumhydroxid typische Reagenzien sind.
Substitution: Nucleophile wie Ammoniak oder Amine können für Substitutionsreaktionen verwendet werden
Hauptprodukte
Oxidation: Tropinsäurederivate.
Hydrolyse: Tropin und Tropinsäure.
Substitution: Verschiedene substituierte Tropanderivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hyoscin: Ähnlich wie Scopolamin, wird es wegen seiner krampflösenden und emetischen Eigenschaften eingesetzt.
Einzigartigkeit
Hyoscyamin-Sulfat ist einzigartig aufgrund seiner spezifischen isomeren Form, die im Vergleich zu seinem racemischen Gemisch, Atropin, unterschiedliche pharmakologische Wirkungen bietet. Seine gezielte Wirkung auf muskarinische Rezeptoren macht es besonders effektiv bei der Behandlung von Magen-Darm- und neurologischen Erkrankungen .
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVDJUWKSRQMD-OMLVBYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6835-16-1, 620-61-1 | |
| Record name | Hyoscyamine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyoscyamine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOSCYAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R8V82B84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


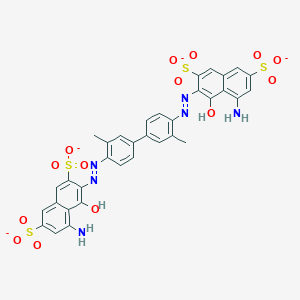
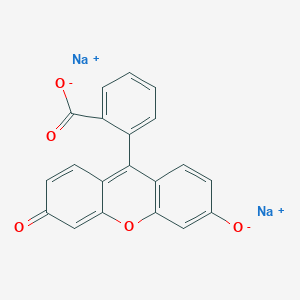
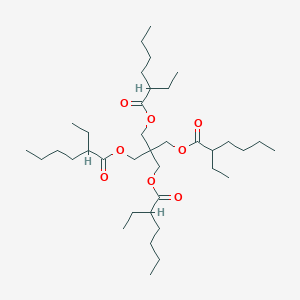
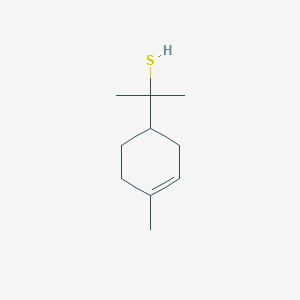
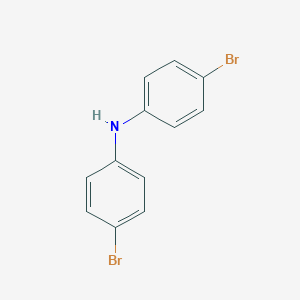
![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)
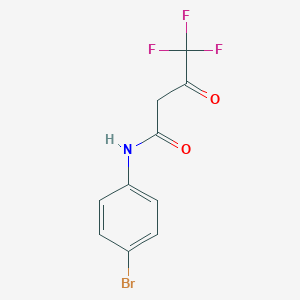

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)
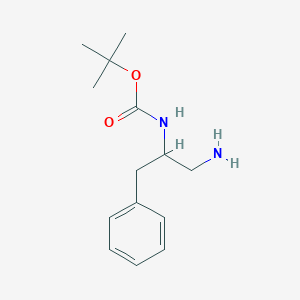
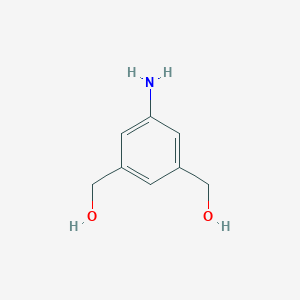
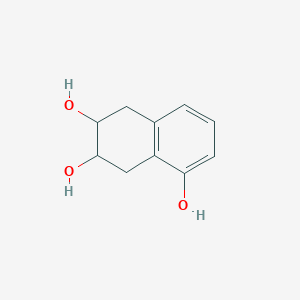
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)
